molecular formula C13H14O5 B1326087 Ethyl 4-(benzo[d][1,3]dioxol-5-yl)-4-oxobutanoate CAS No. 951889-25-1

Ethyl 4-(benzo[d][1,3]dioxol-5-yl)-4-oxobutanoate

Cat. No.: B1326087
CAS No.: 951889-25-1
M. Wt: 250.25 g/mol
InChI Key: CBZGZVFGRXNSGE-UHFFFAOYSA-N
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Description

Ethyl 4-(benzo[d][1,3]dioxol-5-yl)-4-oxobutanoate is an organic compound that features a methylenedioxyphenyl group attached to a butanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(benzo[d][1,3]dioxol-5-yl)-4-oxobutanoate typically involves the esterification of 4-[3,4-(Methylenedioxy)phenyl]-4-oxobutanoic acid with ethanol. This reaction is often catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions usually involve refluxing the reactants in an organic solvent like toluene or dichloromethane to drive the esterification to completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(benzo[d][1,3]dioxol-5-yl)-4-oxobutanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Ethyl 4-(benzo[d][1,3]dioxol-5-yl)-4-oxobutanoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It is used in the production of fine chemicals and as a precursor for various industrial processes.

Comparison with Similar Compounds

Similar Compounds

    3,4-Methylenedioxyphenylpropan-2-one: This compound shares the methylenedioxyphenyl group but differs in its overall structure and reactivity.

    Safrole: Another compound with a methylenedioxyphenyl group, commonly used as a precursor in organic synthesis.

    Isosafrole: Similar to safrole, it is used in the synthesis of various organic compounds.

Properties

IUPAC Name

ethyl 4-(1,3-benzodioxol-5-yl)-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O5/c1-2-16-13(15)6-4-10(14)9-3-5-11-12(7-9)18-8-17-11/h3,5,7H,2,4,6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBZGZVFGRXNSGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)C1=CC2=C(C=C1)OCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201274098
Record name Ethyl γ-oxo-1,3-benzodioxole-5-butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201274098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951889-25-1
Record name Ethyl γ-oxo-1,3-benzodioxole-5-butanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951889-25-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl γ-oxo-1,3-benzodioxole-5-butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201274098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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